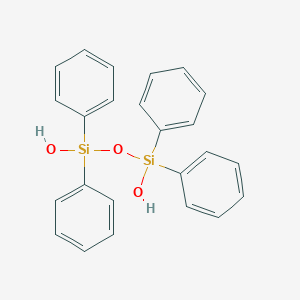

1,1,3,3-Tetraphenyl-1,3-disiloxanediol

Vue d'ensemble

Description

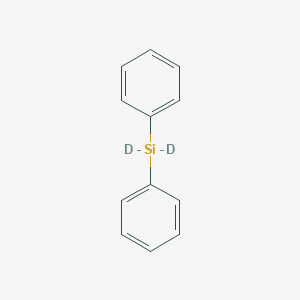

The compound 1,1,3,3-Tetraphenyl-1,3-disiloxanediol is a siloxane-based molecule that is structurally characterized by the presence of two silicon atoms connected by an oxygen atom (Si-O-Si), with each silicon atom also bonded to two phenyl groups and a hydroxyl group (OH). This structure is a subset of the broader class of siloxanes, which are known for their diverse applications and properties, particularly in materials science and organic synthesis .

Synthesis Analysis

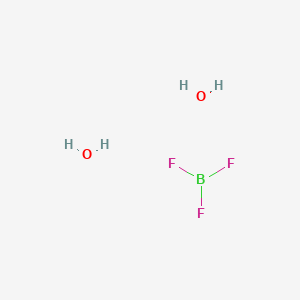

The synthesis of siloxane compounds, including those similar to 1,1,3,3-Tetraphenyl-1,3-disiloxanediol, often involves hydrolysis and condensation reactions. For instance, the hydrolysis of spirotitanasiloxane leads to the formation of octaphenyltetrasiloxane diol in high yield . Similarly, the reaction of diisocyanatodisiloxanes and tetrachlorodisiloxane through hydrolysis results in disiloxane diols and tetraols . These methods highlight the importance of hydrolysis in the synthesis of siloxane-based compounds.

Molecular Structure Analysis

The molecular structure of siloxane compounds is often determined using X-ray crystallography. For example, the structures of certain cycloborasiloxanes were determined to contain planar Si-O-B rings . Additionally, the central Si-O-Si angle in some siloxane compounds has been found to be 180°, indicating a linear configuration at the oxygen bridge . The presence of phenyl groups attached to silicon atoms can influence the overall molecular geometry and packing in the crystal lattice .

Chemical Reactions Analysis

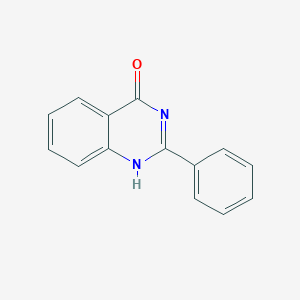

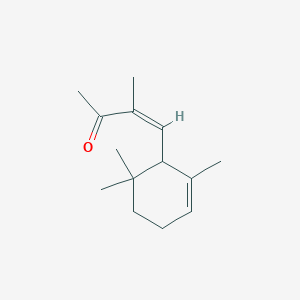

Siloxane compounds can undergo various chemical reactions. For instance, the reaction of 1,1,3,3-tetraphenyl-1,3-disiloxanediol with organotin hydroxides leads to the formation of organotin derivatives . The reactivity of siloxanes with different reagents can lead to a wide range of products, showcasing the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

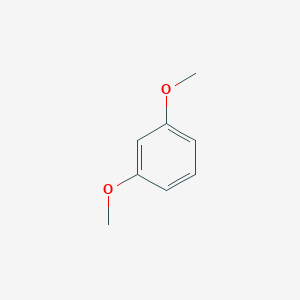

Siloxanes exhibit unique physical and chemical properties due to their molecular structure. They are generally known for their thermal stability, which allows them to be sublimed without decomposition . The presence of phenyl groups and hydroxyl groups can also influence the solubility and potential for hydrogen bonding, which is crucial for the formation of supramolecular structures . The physico-chemical properties of siloxanes can be tailored by modifying the substituents on the silicon atoms, leading to materials with specific desired characteristics .

Applications De Recherche Scientifique

Synthesis and Crystal Structure : This compound can be synthesized by hydrolysis of corresponding diisocyanatodisiloxanes and tetrachlorodisiloxane. It's soluble in common organic solvents and thermally stable, making it useful for constructing ladder oligosilsesquioxanes (Suyama et al., 2007).

Hydrogen-Bonding Catalysts : It acts as an effective hydrogen-bonding catalyst, showing enhanced activity compared to other silanol and thiourea catalysts. It's robust, recoverable, and shows no deactivation under reaction conditions (Diemoz et al., 2017).

Formation of Cyclosiloxanes : This compound reacts with tert-Butoxygallane to form cyclosiloxanes containing a gallium atom as a ring member, highlighting its potential in creating novel organometallic structures (Veith et al., 2002).

Heterobimetallic Clusters : It can be used to create unusual heterobimetallic clusters, like samarium(III) disiloxanediolate clusters, which could have applications in catalysis and organic synthesis (Giessmann et al., 2008).

Structural Studies : The compound is used in crystal structure analyses of various organosiloxanes, aiding in understanding their properties and potential applications (Hanson et al., 1986).

Anion Recognition : It has been shown to recognize anions in organic solvents, demonstrating larger association constants for halide anions due to cooperative hydrogen bonds (Kondo et al., 2009).

Synthesis of Poly(methylphenylsiloxane) : It has been used in the synthesis of poly(methylphenylsiloxane) rich in syndiotacticity through Rh-catalyzed stereoselective cross-dehydrocoupling polymerization (Oishi et al., 2001).

Catalyst in Synthesis of Optically Active Polymers : Tris(pentafluorophenyl)borane, used as a catalyst in synthesizing optically pure and diisotactic phenyl- and naphthyl-substituted poly(siloxane)s, utilizes this compound (Zhou & Kawakami, 2005).

Synthesis of Alternating Siloxane Copolymers : It is employed in a “One-Pot” synthesis route for preparing strictly alternating poly(dimethylsiloxane-alt-diphenylsiloxane) copolymers (Nguyen et al., 2013).

Tantalum(V) Siloxides : In the creation of tantalum(V) siloxides, it plays a role in forming dinuclear tantalum(V) disiloxanediolate complexes (Ehle et al., 2016).

Propriétés

IUPAC Name |

hydroxy-[hydroxy(diphenyl)silyl]oxy-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O3Si2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZTUAOLAYIKSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333751 | |

| Record name | 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |

CAS RN |

1104-93-4 | |

| Record name | 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.